Methyl belinostat

Description

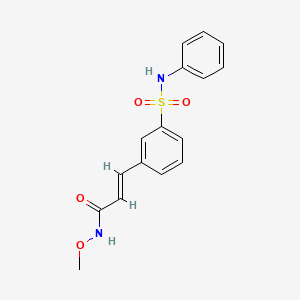

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-methoxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-22-17-16(19)11-10-13-6-5-9-15(12-13)23(20,21)18-14-7-3-2-4-8-14/h2-12,18H,1H3,(H,17,19)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHZFQBKWSPNQA-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CONC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485081-34-2 | |

| Record name | Methyl belinostat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL BELINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF5Y5X84T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Metabolic Pathways of Methyl Belinostat

The biotransformation of belinostat (B1667918) is a complex process involving multiple enzymatic pathways, with methylation being one of the identified routes of metabolism. researchgate.net

Role of Hepatic Metabolism in Belinostat Derivatization

The liver is the primary site for the metabolism of belinostat. nih.gov While glucuronidation is the most significant metabolic pathway for belinostat, other biotransformation processes, including methylation, also occur. plos.orgascopubs.org This methylation leads to the formation of methyl belinostat. plos.orgascopubs.org In vitro studies using liver S9 fractions have demonstrated the conversion of belinostat into several metabolites, including methylated belinostat. mdpi.com This indicates that the necessary enzymes for this conversion are present within the liver. mdpi.com

The metabolic processes for belinostat are extensive, with over 98% of the drug being metabolized before excretion. nih.gov Besides glucuronidation and methylation, belinostat also undergoes metabolism by cytochrome P450 (CYP) enzymes, specifically CYP2A6, CYP2C9, and CYP3A4, to form other metabolites like belinostat amide and belinostat acid. nih.govdrugbank.comfda.gov

Investigation into Unidentified Enzymes Responsible for Methyl Belinostat Biosynthesis

While the hepatic role in belinostat metabolism is clear, the specific enzymes responsible for the methylation pathway that produces methyl belinostat have not yet been definitively identified. drugbank.comfda.govdrugs.com Research has successfully identified the enzymes for other major metabolic routes, such as UGT1A1 for glucuronidation and various CYP enzymes for the formation of belinostat amide and belinostat acid. nih.govdrugbank.comfda.gov However, the enzymatic machinery behind the formation of methyl belinostat and another metabolite, 3-(anilinosulfonyl)-benzenecarboxylic acid (3-ASBA), remains an area of ongoing investigation. drugbank.comfda.gov

Position of Methyl Belinostat within the Broader Metabolite Profile of Belinostat

In addition to methyl belinostat, other identified metabolites include belinostat glucuronide, belinostat amide, belinostat acid, belinostat glucoside, and 3-(anilinosulfonyl)-benzenecarboxylic acid. researchgate.netplos.orgmdpi.com The presence of these various metabolites highlights the complex and multifaceted nature of belinostat's biotransformation. researchgate.net

Table 1: Major and Minor Metabolites of Belinostat

| Metabolite Name | Metabolic Pathway | Relative Contribution |

| Belinostat Glucuronide | Glucuronidation | Major |

| Methyl Belinostat | Methylation | Minor |

| Belinostat Amide | Reduction | Minor |

| Belinostat Acid | Deamination | Minor |

| Belinostat Glucoside | Glucosidation | Minor |

| 3-(anilinosulfonyl)-benzenecarboxylic acid (3-ASBA) | Unknown | Minor |

This table provides a simplified overview of the known metabolites of belinostat and their relative significance.

Excretion Dynamics and Contribution to Total Metabolite Elimination in Preclinical Models

Preclinical studies, particularly in mice, have provided insights into the excretion of belinostat and its metabolites. Following administration, methyl belinostat, along with other metabolites, has been detected in both urine and feces. mdpi.com

Analytical Methodologies for Methyl Belinostat Quantification and Identification

Chromatographic Techniques for Separation and Detection

Chromatography is fundamental to separating methyl belinostat (B1667918) from the parent drug and other metabolites in complex biological matrices. Both Ultra-High Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC) have been effectively employed.

UHPLC systems are frequently used for their high resolution and rapid analysis times in metabolite profiling studies. A validated method for the simultaneous quantification of belinostat and its five major metabolites, including methyl belinostat, utilizes a Waters Acquity UPLC BEH C18 column (1.7 µm, 50 × 2.1 mm). nih.gov The chromatographic separation is achieved using a gradient mobile phase consisting of 0.1% (v/v) formic acid in acetonitrile (B52724) (Solvent A) and 0.1% (v/v) formic acid in water (Solvent B) at a flow rate of 0.5 mL/min. nih.gov The total run time for the analysis of belinostat, methyl belinostat, and other metabolites like belinostat glucuronide is approximately 7 minutes. nih.gov

Another study investigating the metabolites of a belinostat prodrug also used a UHPLC system (Dionex Ultimate 3000) with a Hypersil GOLD C18 column (1.8 µm, 2.1 × 50 mm) to detect methylated belinostat. mdpi.com This method employed a gradient of acetonitrile and water, both containing 0.05% formic acid, at a flow rate of 0.3 mL/min. mdpi.com Furthermore, stability-indicating UPLC methods have been developed to separate belinostat from its degradation products, often using Acquity BEH C18 columns and mobile phases of ortho-phosphoric acid in water and acetonitrile. researchgate.netresearchgate.net

Table 1: UHPLC Methodologies for Methyl Belinostat Analysis

| Parameter | Method 1 nih.gov | Method 2 mdpi.com |

|---|---|---|

| System | Waters Acquity UPLC | Dionex Ultimate 3000 UHPLC |

| Column | Acquity UPLC BEH C18 (1.7 µm, 50 × 2.1 mm) | Hypersil GOLD C18 (1.8 µm, 2.1 × 50 mm) |

| Mobile Phase A | 0.1% Formic Acid in Acetonitrile | Water with 0.05% Formic Acid |

| Mobile Phase B | 0.1% Formic Acid in Water | Acetonitrile with 0.05% Formic Acid |

| Flow Rate | 0.5 mL/min | 0.3 mL/min |

| Detection | Mass Spectrometry | High-Resolution Mass Spectrometry |

HPLC methods have also been instrumental in the analysis of belinostat and its metabolites. Studies have utilized HPLC coupled with Diode-Array Detection (DAD) and mass spectrometry (MS) to identify metabolites in human plasma. plos.orgresearchgate.net In one such study, HPLC-UV analysis at a maximum absorption wavelength of 268 nm was used to generate chromatograms that helped identify various metabolites. plos.org Though older than UHPLC, HPLC provides a robust platform for quantitative analysis. researchgate.net For instance, a validated LC-MS/MS method for belinostat and its metabolites used a BDS Hypersil C18 column (2.1 mm x 100 mm, 5 µm) with a gradient elution, demonstrating the continued utility of HPLC-based separation. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) Methodologies for Metabolite Profiling

Mass Spectrometry Applications for Structural Elucidation and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification and sensitive quantification of drug metabolites.

Tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low-level analytes in biological samples due to its superior specificity and sensitivity. unil.ch A validated LC-MS/MS assay for belinostat and its metabolites, including methyl belinostat, was developed using an ABI SCIEX 4000Q hybrid linear ion trap tandem mass spectrometer. nih.gov Detection was performed in both positive and negative electrospray ionization (ESI) modes using multiple reaction monitoring (MRM). nih.gov

For methyl belinostat, the specific MRM transition monitored was m/z 333.1 > 93.0 in positive ionization mode. nih.govunil.ch This transition represents the fragmentation of the protonated molecular ion of methyl belinostat into a specific product ion, providing high selectivity for quantification. nih.gov This method allows for the simultaneous measurement of belinostat and five of its key metabolites from a small volume (0.05 mL) of human plasma. nih.gov

Table 2: LC-MS/MS Parameters for Methyl Belinostat Detection

| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference(s) |

|---|---|---|---|---|

| Methyl Belinostat | 333.1 | 93.0 | ESI Positive | nih.gov, unil.ch |

| Belinostat | 319.1 | 93.0 | ESI Positive | nih.gov |

| Belinostat Glucuronide | 495.3 | 319.1 | ESI Positive | nih.gov |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the structural elucidation of unknown metabolites. In a study of a belinostat prodrug, a Q-Exactive HR mass spectrometer was used to identify the metabolic profile, which included methylated belinostat. mdpi.com The high mass accuracy of HRMS allows for the determination of the elemental composition of a metabolite, greatly increasing the confidence in its identification. mdpi.com Similarly, UHPLC coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, another HRMS instrument, has been used to identify and characterize degradation products of belinostat, demonstrating the technique's utility in distinguishing between closely related chemical structures. researchgate.net

Tandem Quadrupole Time-of-Flight Mass Spectrometry (LC-MS/MS) in Metabolite Characterization

Bioanalytical Method Validation for Methyl Belinostat Detection in Research Matrices

A robust and reliable bioanalytical method requires thorough validation to ensure the integrity of the data generated in research and clinical studies. The LC-MS/MS assay for the quantification of methyl belinostat in human plasma has been validated according to FDA criteria. nih.govnih.gov

The validated method demonstrated excellent linearity over a concentration range of 30–5000 ng/mL for methyl belinostat and other metabolites. nih.gov A separate validation report cited in an FDA review noted a lower limit of quantitation (LLOQ) of 5 ng/mL for methyl belinostat, with a calibration curve range of 5-1000 ng/mL. fda.gov The assay proved to be accurate, with results between 92.0% and 104.4% of the nominal concentration, and precise, with a coefficient of variation (%CV) of less than 13.7%. nih.gov The intra- and inter-assay %CV for quality control samples were below 15.0%, and the accuracy was within 85.0% to 115.0% of theoretical values, confirming the method's reliability for pharmacokinetic studies. fda.gov Stability experiments confirmed that methyl belinostat was stable in plasma at -80 °C and in stock solutions. nih.gov

Table 3: Bioanalytical Method Validation Summary for Methyl Belinostat

| Validation Parameter | Result | Reference(s) |

|---|---|---|

| Matrix | Human Plasma | nih.gov, fda.gov |

| Linearity Range | 30–5000 ng/mL | nih.gov |

| LLOQ | 5 ng/mL | fda.gov |

| Accuracy | 92.0–104.4% | nih.gov |

| Precision (%CV) | < 13.7% | nih.gov |

| Regulatory Compliance | Fulfills FDA criteria | nih.gov, nih.gov |

In Vitro Pharmacological and Biological Characterization of Methyl Belinostat

Comparative Analysis of Histone Deacetylase (HDAC) Inhibitory Activity

The primary mechanism of action for belinostat (B1667918) involves the inhibition of HDAC enzymes. drugbank.com Comparative studies evaluating its metabolite, methyl belinostat, reveal a significantly different potency profile.

Relative Potency Assessment in HDAC Enzyme Inhibition Assays

In a direct comparison using an HDAC enzyme inhibition assay with HeLa cell extracts, belinostat demonstrated potent activity. In contrast, its metabolites, including methyl belinostat, were found to be largely inactive. Pharmacological data from these assays showed that while belinostat has a half-maximal inhibitory concentration (IC₅₀) of 0.04 µM, methyl belinostat and other metabolites exhibited IC₅₀ values greater than 100 µM, indicating a substantial lack of direct enzymatic inhibition. fda.gov

Evaluation in Cell-Based Assays (e.g., WST proliferation assay, clonogenic assays)

The reduced enzymatic activity of methyl belinostat translates to diminished efficacy in cell-based models. In a WST proliferation assay, which measures the metabolic activity of viable cells, the IC₅₀ for belinostat was 0.7 µM across various cancer cell lines. fda.gov Consistent with the enzyme inhibition data, all of its metabolites, including methyl belinostat, had IC₅₀ values exceeding 100 µM in this assay. fda.gov

However, in a more sensitive clonogenic assay, which assesses the ability of a single cell to form a colony, some pharmacological activity was detected for the metabolites, albeit at much lower levels than the parent compound. Even the most potent metabolite was found to be 65 times less potent than belinostat. fda.gov The activity of methyl belinostat was notably weaker than its parent compound across multiple human cancer cell lines. fda.gov

Inhibition of Cytochrome P450 Enzymes (e.g., CYP2C8, CYP2C9) by Methyl Belinostat

In vitro research has demonstrated that methyl belinostat, along with the parent drug belinostat and other metabolites like belinostat glucuronide and belinostat amide, is an inhibitor of the metabolic activities of cytochrome P450 enzymes CYP2C8 and CYP2C9. oncologynewscentral.comfda.govdrugs.com These enzymes are crucial for the metabolism of a wide range of therapeutic agents.

The inhibitory effects of methyl belinostat on these key enzymes are summarized in the table below.

| Enzyme | Observed In Vitro Effect |

| Cytochrome P450 2C8 (CYP2C8) | Inhibition |

| Cytochrome P450 2C9 (CYP2C9) | Inhibition |

This table summarizes the qualitative findings from in vitro studies. oncologynewscentral.comfda.gov

Implications for Metabolic Research Models and Potential Academic Drug-Drug Interaction Studies

The demonstrated inhibition of CYP2C8 and CYP2C9 by methyl belinostat carries significant implications for both metabolic research and the prediction of potential drug-drug interactions (DDIs). oncologynewscentral.comfda.gov The presence of methyl belinostat as an active metabolite of belinostat complicates the metabolic profile, necessitating its consideration in preclinical and academic research models.

The inhibitory action on CYP2C8 and CYP2C9 suggests a potential for DDIs when belinostat is co-administered with other drugs that are substrates for these enzymes. drugs.com In a research context, the presence of methyl belinostat could confound the results of studies on other compounds metabolized by these pathways. Therefore, metabolic research models designed to investigate the disposition of CYP2C8 and CYP2C9 substrates should account for the inhibitory effects of belinostat's metabolites.

While these in vitro findings highlight a potential risk, it is important to consider their clinical translation. For instance, a clinical DDI study involving the parent drug, belinostat, and the known CYP2C9 substrate warfarin (B611796) found that co-administration did not result in a clinically significant increase in the plasma concentration of warfarin. fda.gov This suggests that while the in vitro inhibitory potential is present, it may not always translate into a clinically meaningful interaction in vivo, though this specific study does not isolate the effect of methyl belinostat alone. These findings underscore the importance of considering the entire metabolic profile of a drug, including its metabolites, when designing academic studies on drug interactions and metabolism.

Contribution of Methyl Belinostat to Belinostat Pharmacokinetic and Pharmacodynamic Research in Preclinical Systems

Characterization of Methyl Belinostat (B1667918) Exposure Profiles in Non-Clinical Models (e.g., animal xenograft studies)

In preclinical investigations, methyl belinostat has been identified as one of the metabolites of belinostat. fda.govwikidoc.org Studies in mice with xenograft tumors have been instrumental in characterizing its presence. For instance, after intraperitoneal administration of a belinostat prodrug, ZL277, methylated belinostat was detected in the plasma and tumor tissue. mdpi.com Another study using a lipid-polymer hybrid nanoparticle formulation of belinostat in a breast cancer xenograft model also contributed to understanding its biodistribution. rsc.org

In a study involving the administration of the prodrug ZL277 to mice, drug and metabolite concentrations were measured in xenograft tumor tissues. researchgate.net These non-clinical models are crucial for understanding how belinostat and its metabolites, including methyl belinostat, are distributed and concentrated within the tumor microenvironment. mdpi.comresearchgate.net The exposure of methyl belinostat is generally lower than that of the parent drug and the major metabolite, belinostat glucuronide. fda.gov

Table 1: In Vivo Metabolites of ZL277 in Mice After Intraperitoneal Injection

| Compound | Detected in Plasma | Detected in Tumor |

| ZL277 | Yes | Yes |

| ZL277-B(OH)2-452 | Yes | Yes |

| ZL277-OH-424 | Yes | Yes |

| Belinostat | Yes | Yes |

| Belinostat amide | Yes | Yes |

| Belinostat acid | Yes | Yes |

| Methylated belinostat | Yes | Yes |

| Belinostat-glucuronide | Yes | No |

This table is adapted from a study on the in vivo metabolites of ZL277 in mice. mdpi.com

Integration of Methyl Belinostat Data into Preclinical Pharmacokinetic Modeling

The data gathered on methyl belinostat from preclinical studies are integrated into pharmacokinetic (PK) models to create a more complete picture of belinostat's disposition. researchgate.net Population PK models have been developed that include belinostat and its major metabolites. fda.govnih.gov These models help to simulate and predict the concentration-time profiles of both the parent drug and its metabolites under various conditions. researchgate.netresearchgate.net

While belinostat glucuronide is the most significant metabolite in terms of systemic exposure, accounting for other metabolites like methyl belinostat allows for a more refined model. fda.gov For example, a population pharmacokinetic model was developed to describe the parent-metabolite system, which can be used to assess the impact of various factors, such as organ dysfunction, on the metabolic pathways of belinostat. researchgate.netresearchgate.net Physiologically-based pharmacokinetic (PBPK) modeling is another tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites, including methyl belinostat. fda.govresearchgate.net

Role of Methyl Belinostat Formation in the Overall Metabolic Clearance of Belinostat in Experimental Systems

The enzymes responsible for the formation of methyl belinostat have not been definitively identified. fda.govwikidoc.orgdrugbank.com However, it is clear that methylation represents a less significant clearance pathway compared to glucuronidation. fda.govnih.gov In preclinical species like rats, belinostat is rapidly converted to multiple metabolites which are then excreted. fda.gov Studies in various preclinical models have consistently shown that belinostat is extensively metabolized, with methyl belinostat being one of several identified metabolic products. mdpi.comnih.gov The majority of belinostat's clearance is attributed to hepatic metabolism. researchgate.netnih.govaacrjournals.org

Table 2: Proposed Major Metabolic Pathways of Belinostat in the Rat

| Compound | Formation Pathway |

| Belinostat glucuronide | UGT1A1 |

| Belinostat amide | CYP2A6, CYP3A4, CYP2C9 |

| Belinostat acid | CYP2A6, CYP3A4, CYP2C9 |

| Methylated belinostat | Not determined |

| 3-ASBA | Not determined |

This table summarizes the known and unknown enzymatic pathways for the formation of major belinostat metabolites. fda.gov

Future Directions and Unexplored Research Avenues for Methyl Belinostat

Elucidating the Enzymatic Machinery and Genetic Influences on Methyl Belinostat (B1667918) Formation

A critical gap in the current understanding of belinostat metabolism is the precise identification of the enzymes responsible for the formation of methyl belinostat. fda.govdrugbank.com While it is known that methylation is one of the metabolic pathways for belinostat, the specific methyltransferase enzymes involved have not been elucidated. ascopubs.orgdovepress.com Future research will need to employ in vitro studies using a panel of human recombinant methyltransferase enzymes to pinpoint the key players in this metabolic process.

Furthermore, the influence of genetic polymorphisms on the activity of these enzymes and, consequently, on the rate and extent of methyl belinostat formation, remains a significant area for exploration. It is well-established that genetic variations in drug-metabolizing enzymes can lead to inter-individual differences in drug exposure and response. For instance, polymorphisms in the UGT1A1 gene are known to affect the primary glucuronidation pathway of belinostat, with variants like UGT1A128 and UGT1A160 being associated with increased systemic exposure to the parent drug. nih.govnih.govresearchgate.netplos.org A similar approach is warranted for the enzymes involved in methyl belinostat formation. Identifying relevant genetic polymorphisms could help explain variability in patient outcomes and potentially inform personalized medicine strategies.

Table 1: Key Genetic Polymorphisms Affecting Belinostat Metabolism

| Gene | Polymorphism | Effect on Belinostat Metabolism | Population Prevalence (Approximate) |

| UGT1A1 | UGT1A128 | Reduced glucuronidation activity, leading to increased belinostat exposure. nih.govnih.govplos.org | 10% of the White population, 20% of the Black population, and 2% of the Asian population are homozygous for this allele. fda.govnih.gov |

| UGT1A1 | UGT1A160 | Associated with decreased clearance of belinostat. nih.govresearchgate.net | Allele frequency of 53% in the White population. nih.gov |

Investigating the Physiological Significance of Methyl Belinostat

The physiological and pharmacological activity of methyl belinostat is another crucial area of investigation. While some metabolites of belinostat are known to be inactive or weakly active, the specific activity of methyl belinostat has not been thoroughly characterized. mdpi.comontosight.ai In vitro studies are needed to determine if methyl belinostat retains any HDAC inhibitory activity or if it possesses other, off-target effects. ontosight.ai

Developing Advanced Computational Models for Predicting Metabolism and Activity

The development of sophisticated computational models offers a powerful tool for predicting the metabolism and activity of methyl belinostat. nih.govarxiv.org These in silico approaches can simulate the interaction of belinostat and its metabolites with various enzymes and biological targets. acmcasereport.org By integrating data on the chemical structure of methyl belinostat with known metabolic pathways and enzyme kinetics, it may be possible to predict its formation rate and potential biological activity. nih.govacmcasereport.org

Such models can be trained using existing data from preclinical and clinical studies of belinostat and other HDAC inhibitors. researchgate.net This can help to refine predictions and identify key parameters influencing methyl belinostat's behavior in the body. Ultimately, these computational tools could accelerate the research process by prioritizing experimental studies and providing valuable insights into the metabolite's role.

Exploring Novel Analytical Techniques for Enhanced Detection

The accurate and sensitive detection of methyl belinostat in biological matrices is fundamental to all aspects of its research. While current methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful, there is always room for improvement. ijper.orgfda.gov Future research should focus on developing and validating novel analytical techniques with enhanced sensitivity and specificity for quantifying methyl belinostat, even at very low concentrations.

This could involve exploring advanced mass spectrometry techniques, novel chromatographic separation methods, or the development of specific immunoassays. The goal is to have robust and reliable analytical tools that can be used in a variety of research settings, from in vitro metabolism studies to clinical pharmacokinetic analyses.

Designing and Synthesizing Specific Analytical Standards for Research

The availability of pure, well-characterized analytical standards is a prerequisite for accurate quantitative analysis. To advance research on methyl belinostat, the design and synthesis of a specific analytical standard for this metabolite is essential. While the synthesis of belinostat itself has been described through various routes, a dedicated and optimized synthesis for methyl belinostat will be necessary. nih.gov

This will involve chemical synthesis to produce a highly purified form of the compound, which can then be used to calibrate analytical instruments and ensure the accuracy of experimental results. Having a readily available analytical standard will be critical for researchers in academia and industry to confidently study the pharmacokinetics and physiological effects of methyl belinostat.

Q & A

Q. How is methyl belinostat identified and distinguished from other belinostat metabolites in pharmacokinetic studies?

Methyl belinostat (M3) is a minor metabolite of belinostat formed via hepatic methylation. Its identification relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which separate metabolites based on retention times and mass-to-charge ratios. For example, methyl belinostat is distinguished from belinostat glucuronide (M1) by a 0.1 min retention time difference and cross-talk analysis (≤6.6% interference with other metabolites) . Structural confirmation requires fragmentation patterns and comparison with synthetic standards.

Q. What is the primary metabolic pathway of belinostat, and where does methyl belinostasis fit into this framework?

Belinostat undergoes Phase I (hydrolysis, methylation) and Phase II (glucuronidation) metabolism. Methyl belinostat is a minor Phase I metabolite generated via methylation of the parent drug. UGT1A1-mediated glucuronidation dominates (>80% of clearance), while methylation contributes <5% to total metabolism. Methyl belinostat is pharmacologically inactive, unlike the glucuronide conjugate, which retains partial HDAC inhibitory activity .

Q. What analytical challenges arise when quantifying methyl belinostat in human plasma?

Key challenges include:

- Carryover : Due to belinostat’s metal-chelating properties, residual drug persists in LC systems. Mitigation involves post-sample organic washes (≥5 mobile phase cycles) to reduce carryover to ≤0.12% .

- Cross-talk : Methyl belinostat exhibits 6.6% signal overlap with metabolite M24, resolved by retention time differences (0.5 min) and selective ion monitoring .

- Sensitivity : Injection volumes are optimized (3 µL) to avoid saturation of dominant metabolites (e.g., belinostat glucuronide) while maintaining detection limits of 5 ng/mL .

Advanced Research Questions

Q. How do UGT1A1 polymorphisms influence the pharmacokinetics of belinostat and its metabolites, including methyl belinostat?

UGT1A1*28 genotypes (associated with reduced enzyme activity) decrease belinostat clearance by 30–50%, increasing systemic exposure (AUC). Population pharmacokinetic models incorporate covariates like albumin and creatinine clearance to adjust dosing: 600 mg/m²/24 h for extensive metabolizers vs. 400 mg/m²/24 h for impaired metabolizers. Methyl belinostat levels remain low across genotypes, confirming its minor metabolic role .

Q. What methodological strategies are used to model belinostat’s exposure-response relationship, including methyl belinostat’s contribution?

- Compartmental modeling : A validated two-compartment model integrates UGT1A1 genotype, body weight, and renal function to predict belinostat’s clearance (CL = 12.6 L/h) and volume of distribution (Vd = 28.5 L). Methyl belinostat is excluded due to negligible pharmacological activity .

- Acetylation dynamics : Global lysine acetylation in peripheral blood mononuclear cells (PBMCs) is measured via flow cytometry. A reversible Emax model links belinostat exposure (not methyl belinostat) to HDAC inhibition (EC50 = 1.2 µM) .

Q. How does methyl belinostat’s stability in biological matrices impact assay validation?

Methyl belinostat exhibits 95.6% stability in stock solutions at room temperature for 6 hours and 89% recovery after three freeze-thaw cycles. Degradation thresholds are defined as <85% recovery, requiring stabilization with trifluoroacetic acid (0.1% v/v) in extraction solvents to prevent pH-dependent hydrolysis .

Q. What evidence supports the exclusion of methyl belinostat from pharmacodynamic analyses in clinical trials?

Clonogenic assays reveal methyl belinostat has <10% of belinostat’s HDAC inhibitory activity at equimolar concentrations (IC50 > 50 µM vs. 0.8 µM for belinostat). Transcriptomic profiling (e.g., RNAseq of SW480 colon cancer cells) shows no significant gene expression changes attributable to methyl belinostat, unlike the parent drug .

Q. How do drug-drug interactions affect methyl belinostat formation in combinatorial therapies?

Co-administration with UGT1A1 inhibitors (e.g., atazanavir) increases belinostat AUC by 2.3-fold but does not alter methyl belinostat levels, confirming non-UGT metabolic pathways. Conversely, HDACi combinations (e.g., romidepsin) synergize with belinostat via NF-κB perturbation, independent of metabolite activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.